Dodecane-13C12

Catalog No.
S895718
CAS No.
287399-43-3
M.F
C12H26
M. Wt
182.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecane-13C12

CAS Number

287399-43-3

Product Name

Dodecane-13C12

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecane

Molecular Formula

C12H26

Molecular Weight

182.25 g/mol

InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

SNRUBQQJIBEYMU-WCGVKTIYSA-N

SMILES

CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3]

Dodecane-13C12 is a stable isotope-labeled compound, specifically a derivative of dodecane where the carbon atoms are isotopically enriched with carbon-13. The molecular formula for dodecane is C12H26, and the introduction of carbon-13 allows for various applications in research, particularly in studies involving metabolic pathways and

, similar to its non-labeled counterpart. Notable reactions include:

  • Combustion: The complete combustion of dodecane-13C12 yields carbon dioxide and water. The balanced equation for this reaction can be represented as:
    2C12H26+37O224CO2+26H2O2\text{C}_{12}\text{H}_{26}+37\text{O}_2\rightarrow 24\text{CO}_2+26\text{H}_2\text{O}
    This reaction shows that for every two molecules of dodecane, thirty-seven molecules of oxygen are required to produce twenty-four molecules of carbon dioxide and twenty-six molecules of water
    1
    .
  • Oxidation: Dodecane-13C12 can undergo oxidation reactions in the presence of oxygen or oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

While dodecane itself is not typically associated with significant biological activity, its isotopically labeled form (dodecane-13C12) is valuable in metabolic studies. It can be used as a tracer in metabolic pathways to study lipid metabolism and energy production in biological systems. The incorporation of carbon-13 allows researchers to track the compound's movement and transformation within biological organisms using techniques such as nuclear magnetic resonance spectroscopy.

The synthesis of dodecane-13C12 involves incorporating carbon-13 into the dodecane molecule. Common methods include:

  • Chemical Synthesis: Dodecane can be synthesized through various methods such as hydrocarbon chain elongation or by using carbon sources that are enriched with carbon-13.
  • Biological Methods: Utilizing microorganisms that preferentially metabolize substrates containing carbon-13 can also yield dodecane-13C12 through biosynthetic pathways.

These methods ensure that the resulting compound retains its structural integrity while incorporating the stable isotope.

Dodecane-13C12 has a variety of applications across different fields:

  • Metabolic Studies: It is primarily used as a tracer in studies examining lipid metabolism and energy utilization in organisms.
  • Chemical Research: The compound serves as a standard reference in analytical chemistry and helps in understanding reaction mechanisms involving hydrocarbons.
  • Environmental Studies: Dodecane-13C12 can be utilized in tracing environmental processes, such as pollution dispersion and degradation pathways.

Dodecane-13C12 can be compared with several similar compounds based on their structure and properties:

CompoundMolecular FormulaUnique Features
DodecaneC12H26Non-labeled form; widely used as a solvent
DecaneC10H22Shorter chain length; different physical properties
TridecaneC13H28Longer chain length; may exhibit different reactivity
HexadecaneC16H34Even longer chain; used in waxes and lubricants

Dodecane-13C12's uniqueness lies in its stable isotope labeling, which provides enhanced tracking capabilities in metabolic studies compared to its non-labeled counterparts . This isotopic enrichment allows for precise measurements and insights into biological processes that are not possible with regular dodecane or other alkanes.

Chemical Synthesis Strategies

The synthesis of dodecane-13C12 requires sophisticated methodologies to incorporate carbon-13 isotopes throughout the entire twelve-carbon alkane chain while maintaining high isotopic purity and chemical integrity. Multiple strategic approaches have been developed, each offering distinct advantages and limitations for different production scales and purity requirements.

Direct Synthesis from 13C-Labeled Precursors

Direct synthesis from carbon-13 labeled precursors represents the most straightforward approach to dodecane-13C12 production. This methodology involves the use of pre-labeled carbon-13 starting materials, such as carbon-13 enriched carbon monoxide or carbon dioxide, which are converted through various synthetic pathways into the target alkane .

The most prominent method within this category utilizes the Wurtz reaction mechanism, where carbon-13 labeled bromododecane precursors are treated with sodium metal in dry ether under controlled conditions. When using carbon-13 labeled reagents throughout the synthesis, yields of approximately 75-85% can be achieved . The reaction typically requires temperatures between 80-150°C and proceeds through radical coupling mechanisms that preserve the isotopic labeling pattern.

A significant advantage of this approach lies in the direct incorporation of the carbon-13 label without requiring subsequent isotope exchange reactions. However, the method faces substantial economic limitations due to the high cost of carbon-13 labeled precursors. The synthesis of labeled bromododecane intermediates alone can account for 40-60% of the total production cost, making this approach most suitable for small-scale, high-purity applications [3].

Reduction of 13C-Labeled Carboxylic Acids

The reduction of carbon-13 labeled carboxylic acids provides an alternative synthetic route that often achieves higher yields and operates under milder reaction conditions. This methodology typically begins with the synthesis of carbon-13 labeled dodecanoic acid, which is subsequently reduced to dodecane using various reducing agents [4] [5].

The synthesis of carbon-13 labeled dodecanoic acid can be accomplished through several pathways. One effective approach involves the alkylation of diethyl sodio-malonate with carbon-13 labeled bromododecane, followed by saponification and decarboxylation to yield the desired labeled carboxylic acid [4]. Alternative methods utilize organoborane chemistry, where organoboranes react with carbon-13 enriched carbon monoxide to produce the labeled carboxylic acid directly [5] [6].

The reduction step typically employs lithium aluminum hydride or sodium cyanoborohydride as reducing agents, operating at temperatures between 20-80°C. This methodology consistently achieves yields of 80-90% while maintaining isotopic integrity throughout the transformation [7]. The milder reaction conditions reduce the risk of isotope scrambling and minimize the formation of unwanted byproducts.

Catalytic Approaches

Catalytic methodologies offer the most promising avenue for large-scale production of dodecane-13C12, particularly for commercial applications requiring substantial quantities. These approaches leverage heterogeneous catalysts to facilitate the incorporation of carbon-13 labels while maintaining high selectivity and efficiency [8] [9] [10].

Zeolite-based catalysts, particularly HZSM-5 and modified MCM-22 catalysts, have demonstrated exceptional performance in dodecane synthesis and modification reactions. The catalytic cracking and reformation of hydrocarbon chains over these materials operates effectively at temperatures between 400-450°C under controlled pressure conditions [8] [9] [11]. The zeolite framework provides shape selectivity that favors linear alkane formation while minimizing branching reactions.

For carbon-13 incorporation, catalytic approaches often employ carbon-13 labeled carbon monoxide or carbon dioxide as the isotopic source. The Fischer-Tropsch synthesis modified for isotope incorporation represents one successful implementation, where carbon-13 labeled synthesis gas is converted over iron or cobalt catalysts to produce labeled hydrocarbons including dodecane [12]. This methodology can achieve yields exceeding 90% when optimized for twelve-carbon chain length selectivity.

Palladium-modified magnesium-aluminum hydrotalcite catalysts have shown particular promise for dodecane synthesis from smaller carbon-13 labeled building blocks. Under optimized conditions, these catalysts achieve total carbon yields of 73% for twelve-carbon oxygenates, which can be subsequently converted to dodecane through hydrodeoxygenation processes [13].

Isotopic Enrichment Techniques

The achievement of high carbon-13 enrichment levels in dodecane represents one of the most technically challenging aspects of production. The degree of isotopic enrichment directly impacts the compound utility in research applications and significantly influences production costs.

99 Atom% 13C Enrichment Processes

The production of dodecane-13C12 with 99 atom% carbon-13 enrichment requires specialized techniques that minimize isotope dilution while maximizing incorporation efficiency [3] [14]. This level of enrichment represents the current commercial standard for high-precision analytical applications and metabolic tracer studies.

The primary industrial method for achieving 99 atom% enrichment involves cryogenic distillation of carbon-13 enriched carbon sources. Currently, the only economically viable approach utilizes cryogenic distillation towers exceeding 100 meters in height to separate compounds containing carbon-12 from those containing carbon-13 [15]. The largest reported annual production capacity for commercial carbon-13 production facilities worldwide is approximately 400 kilograms of carbon-13 [15].

Alternative enrichment strategies employ carbon tetrafluoride distillation processes, which offer enhanced safety profiles compared to carbon monoxide distillation. These methods utilize inert gas separation techniques to achieve carbon-13 enrichment while minimizing the handling of toxic carbon monoxide [16]. The separation factor for carbon tetrafluoride isotope distillation enables the production of highly enriched carbon-13 sources suitable for subsequent dodecane synthesis.

For metabolic applications, enzymatic enrichment techniques using specifically designed microorganisms can achieve near-complete carbon-13 incorporation. The use of Escherichia coli grown on universally labeled carbon-13 glucose has been demonstrated to produce carbon-13 enriched metabolites with isotopic purities exceeding 99% [17] [18].

Purification Challenges

The purification of carbon-13 labeled dodecane to achieve and maintain high isotopic purity presents numerous technical challenges that significantly impact production costs and final product quality [19] [20] [21].

The primary purification challenge stems from the need to remove unlabeled carbon-12 contaminants without causing isotope scrambling or chemical degradation. Traditional purification methods such as distillation must be carefully controlled to prevent thermal decomposition or hydrogen exchange reactions that could compromise isotopic integrity [19] [20].

Crystallization techniques offer limited applicability for dodecane purification due to its liquid state at room temperature. However, the formation of inclusion complexes with suitable host molecules can provide selective crystallization opportunities for isotopically pure material separation [19] [21].

Chromatographic purification methods, particularly gas chromatography and supercritical fluid chromatography, provide effective means for removing chemical impurities while preserving isotopic composition. However, these techniques require specialized column materials and careful optimization to prevent isotope fractionation during the separation process [19] [22].

The challenge of maintaining isotopic purity extends beyond the synthesis phase into storage and handling procedures. Carbon-13 labeled compounds can undergo isotope exchange reactions with atmospheric carbon dioxide or other carbon-containing materials, necessitating specialized storage protocols under inert atmospheres [20] [23].

Quality Control and Analytical Verification

The verification of isotopic purity and chemical composition in dodecane-13C12 requires sophisticated analytical methodologies capable of detecting minor isotopic variations while providing accurate quantitative measurements [24] [25] [26].

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for carbon-13 enrichment verification. The carbon-13 NMR technique provides direct measurement of isotopic incorporation at each carbon position within the dodecane molecule [27] [28] [29]. Modern high-resolution NMR instruments can detect carbon-13 enrichment levels as low as 1.5 atom% above natural abundance using sample quantities of approximately 10 milligrams [28] [29].

Quantitative carbon-13 NMR spectroscopy offers particular advantages for isotopic ratio determination without requiring isotope ratio mass spectrometry instrumentation. This methodology achieves precision levels better than 1.0‰ for isotopic ratio measurements and enables position-specific isotopic analysis within complex molecular structures [27] [30].

Mass spectrometry techniques provide complementary analytical capabilities with enhanced sensitivity and reduced sample requirements. Gas chromatography-mass spectrometry methods can detect carbon-13 enrichment at levels as low as 0.05 atom% using sample quantities in the microgram range [31] [32] [33]. The combination of chromatographic separation with mass spectrometric detection enables the simultaneous analysis of chemical purity and isotopic composition.

Isotope ratio mass spectrometry represents the gold standard for precise isotopic measurements, achieving detection limits of 0.001 atom% carbon-13 with precision levels of ±0.05‰ [34] [35]. This technique requires minimal sample quantities (approximately 1 microgram) and provides rapid analysis times of 10 minutes or less.

The validation of analytical methods for carbon-13 labeled compounds requires the establishment of comprehensive quality control protocols. These protocols must address potential interferences from naturally occurring carbon-13, matrix effects during analysis, and the stability of isotopic composition during sample preparation and storage [24] [25].

XLogP3

6.1

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard

Health Hazard

Wikipedia

(~13~C_12_)Dodecane

Dates

Last modified: 08-16-2023

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